molecular formula C₂₈H₃₃F₂N₅O₅ B1663459 MCHr1 拮抗剂 1 CAS No. 391610-37-0

MCHr1 拮抗剂 1

货号 B1663459
CAS 编号: 391610-37-0
分子量: 557.6 g/mol
InChI 键: FFXFCSQUTLDLAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MCHr1 antagonist 1 is a selective antagonist of the melanin-concentrating hormone-1 (MCH1) receptor . It has a high affinity for the human MCH1 receptor, with a Kb of 1 nM and a K of 4 nM . It has been used in research for its potential to reduce body mass .


Synthesis Analysis

The synthesis of MCHr1 antagonist 1 involves a vast medicinal chemistry program . The compound GPS18169, a pseudopeptide antagonist at the MCH-R1 receptor, is described as having an affinity in the nanomolar range and a Ki for its antagonistic effect in the 20 picomolar range . Its metabolic stability is improved compared to its initial parent compound, the antagonist S38151 .

科学研究应用

MCHr1 拮抗剂在肥胖管理中的应用

  • MCHr1 拮抗剂由于其在食欲调节和能量稳态中的作用,在肥胖治疗中显示出潜力。小鼠的遗传研究表明,它们参与增加代谢率和对高脂肪饮食的抵抗力,从而导致体重减轻 (Tavares 等人,2006 年)
  • Johansson 和 Löfberg (2015) 的一项研究强调了在肥胖管理中发现新的 MCHR1 拮抗剂的持续努力,表明有强有力的证据基础支持它们在体重管理中的作用 (Johansson 和 Löfberg,2015 年)

在中枢神经系统疾病中的应用

  • 研究表明,MCHr1 拮抗剂可能有效治疗中枢神经系统 (CNS) 疾病,如压力、抑郁和焦虑。这是因为它们可能影响大脑中的神经递质系统 (Sasmal 等人,2011 年)

在治疗非酒精性脂肪性肝炎 (NASH) 中的潜力

  • Lim 等人 (2022) 探索了 MCHr1 拮抗剂在治疗 NASH 中的应用。他们的研究发现,MCHr1 拮抗剂(如 KRX-104130)通过减少 NASH 小鼠模型中的肝脂质积累和肝损伤显示出保护作用 (Lim 等人,2022 年)

参与能量稳态

  • MCHr1 拮抗剂参与控制摄食和能量代谢,使它们成为肥胖治疗的有希望的靶点。已经进行了以喹啉/喹唑啉衍生物作为 MCHR1 拮抗剂的研究,以了解它们的相互作用机制并优化它们作为抗肥胖剂的设计 (Wu 等人,2014 年)

新药发现和设计

  • MCHr1 拮抗剂的开发涉及药物发现的重大努力,重点是识别新的化学结构并优化它们的药理特性。这包括努力减少与其他受体(如 hERG 钾离子通道)的不良相互作用,以改善安全性 (Johansson 等人,2016 年)

探索新的适应症

  • 除了肥胖管理之外,MCHr1 拮抗剂正在探索其他适应症,例如情绪障碍和炎症性肠病。这反映了这些化合物在各个治疗领域的广泛潜在应用 (Szalai 等人,2014 年)

药理学中的研究工具

  • MCHr1 拮抗剂已被用作研究工具,以更好地了解 MCH 在调节体重和能量平衡中的作用。这包括开发用于在临床前模型中研究 MCHr1 的新型 PET 放射性配体 (Igawa 等人,2017 年)

心血管安全性考虑

  • 研究还集中在 MCHr1 拮抗剂的心血管安全性上,强调需要仔细评估和优化这些化合物,以确保它们对临床使用是安全的 (Kym 等人,2006 年)

安全和危害

MCHr1 antagonist 1 is considered toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

属性

IUPAC Name

methyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXFCSQUTLDLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33F2N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MCHr1 antagonist 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MCHr1 antagonist 1
Reactant of Route 2
MCHr1 antagonist 1
Reactant of Route 3
MCHr1 antagonist 1
Reactant of Route 4
Reactant of Route 4
MCHr1 antagonist 1
Reactant of Route 5
MCHr1 antagonist 1
Reactant of Route 6
Reactant of Route 6
MCHr1 antagonist 1

Citations

For This Compound
11
Citations
LN Zhang, R Sinclair, C Selman, S Mitchell, D Morgan… - …, 2014 - Wiley Online Library
Objective The melanin‐concentrating hormone (MCH) is a centrally acting peptide implicated in the regulation of energy homeostasis and body weight, although its role in glucose …
Number of citations: 10 onlinelibrary.wiley.com
DJ David, KC Klemenhagen, KA Holick, MD Saxe… - … of Pharmacology and …, 2007 - ASPET
… One-way ANOVA followed by Fisher's PLSD post hoc test revealed a significant effect of the MCHR1 antagonist 1 h after injection [F(3,51) = 13.13, p < 0.01] and after 28 days of …
Number of citations: 141 jpet.aspetjournals.org
H Igawa, M Takahashi, M Shirasaki… - Bioorganic & Medicinal …, 2016 - Elsevier
… amine-free MCHR1 antagonist 1. Dotted lines depict putative interactions with MCHR1. Although we successfully discovered the aliphatic-amine-free MCHR1 antagonist 1, it showed a …
Number of citations: 10 www.sciencedirect.com
BM Fox, R Natero, K Richard, R Connors… - Bioorganic & medicinal …, 2011 - Elsevier
… We discovered novel pyrrolidine MCHR1 antagonist 1 possessing moderate potency. Profiling of pyrrolidine 1 demonstrated that it was an inhibitor of the hERG channel. Investigation of …
Number of citations: 15 www.sciencedirect.com
RR Iyengar, JK Lynch, MM Mulhern, AS Judd… - Bioorganic & medicinal …, 2007 - Elsevier
… A recent report from these laboratories disclosed a potent MCHr1 antagonist 1 that demonstrated significant, dose-dependent weight loss in a DIO mouse model upon oral administration…
Number of citations: 24 www.sciencedirect.com
S Kasai, M Kamata, S Masada, J Kunitomo… - Journal of Medicinal …, 2012 - ACS Publications
… Recently, we reported SAR and pharmacological studies of a potent and selective MCHR1 antagonist 1, an analogue of (R)-10h. An MCHR1-deficient mice study revealed that the …
Number of citations: 25 pubs.acs.org
AJ Souers, RR Iyengar, AS Judd, DWA Beno… - Bioorganic & medicinal …, 2007 - Elsevier
The incorporation of constrained tertiary amines into an existing class of N-benzyl-4-aminopiperidinyl chromone-based MCHr1 antagonists led to the identification of a series of chiral …
Number of citations: 12 www.sciencedirect.com
AM Allgeier, D Andersen, MD Bartberger, EE Bunel… - Topics in …, 2014 - Springer
To overcome stability issues associated with the use of an aldehyde in a catalytic reductive amination reaction, a cyclic ketolactol (ω-hydroxylactone) was employed as an aldehyde …
Number of citations: 2 link.springer.com
AS Judd, AJ Souers, D Wodka, G Zhao… - Bioorganic & medicinal …, 2007 - Elsevier
… A previous report 10 from these laboratories described the optimization of chromone-based MCHr1 antagonist 1 (Chart 1) and detailed its in vivo weight-loss efficacy in a DIO mouse …
Number of citations: 16 www.sciencedirect.com
HM Wisniewska, EC Swift, ER Jarvo - Journal of the American …, 2013 - ACS Publications
… For instance, the enantiomers of MCHR1 antagonist 1 and FAAH inhibitor 3 show at least an order of magnitude difference in activity (Figure 1). (7a, 7d) …
Number of citations: 133 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。